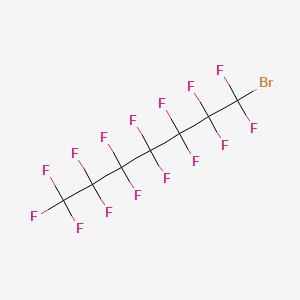
1-Bromoperfluoroheptane
Cat. No. B1581887
Key on ui cas rn:
375-88-2
M. Wt: 448.95 g/mol
InChI Key: VPQQZKWYZYVTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05455373
Procedure details


Perfluorooctanoic acid 286 g (0.691 mole), bromine 55.3 g (0.345 mole) and Freon 113 (200 ml) were treated with fluorine (40 cc/min) at 30°-37° C. When approximately 0.42 mole of fluorine was used, the solution turned from dark red to orange. Perfluorooctanoic acid 500 g (1.208 mole) and bromine 112 g (0.700 mole) were added to the reaction mixture. The mixture was again treated with fluorine until the color of bromine disappeared (about 0.83 mole of additional fluorine was used). The reaction mixture was poured into dilute hydrochloric acid and the precipitated solid comprising unreacted perfluorooctanoic acid (about 115 grams) was recovered. The organic phase was then separated, washed with water containing some sodium thiosulfite, and dried over magnesium sulfate. Fractional distillation of the precipitate produced 697 g of perfluoroheptyl bromide (96% yield based on the amount of acid reacted), having a boiling point of 118° C.



Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
113
Quantity
200 mL
Type
solvent
Reaction Step Two

Name
fluorine
Quantity
0.42 mol
Type
reactant
Reaction Step Three



Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Name
fluorine
Quantity
0.83 mol
Type
reactant
Reaction Step Six

Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:25])([C:6]([F:24])([F:23])[C:7]([F:22])([F:21])[C:8]([F:20])([F:19])[C:9]([F:18])([F:17])[C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12])C(O)=O.[Br:26]Br.FF.Cl>>[F:1][C:2]([Br:26])([F:25])[C:6]([F:24])([F:23])[C:7]([F:22])([F:21])[C:8]([F:20])([F:19])[C:9]([F:18])([F:17])[C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
286 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
|
|
Name
|
|
|
Quantity
|
55.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
fluorine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FF
|
[Compound]
|
Name
|
113
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
fluorine
|
|
Quantity
|
0.42 mol
|
|
Type
|
reactant
|
|
Smiles
|
FF
|
Step Four
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
|
|
Name
|
|
|
Quantity
|
112 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Five
|
Name
|
fluorine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FF
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Six
|
Name
|
fluorine
|
|
Quantity
|
0.83 mol
|
|
Type
|
reactant
|
|
Smiles
|
FF
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitated solid comprising unreacted perfluorooctanoic acid (about 115 grams) was recovered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was then separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water containing some sodium thiosulfite
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Fractional distillation of the precipitate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 697 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 450% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
